cysteine-rich extensin-like protein
Description
Properties
CAS No. |
150791-15-4 |
|---|---|
Molecular Formula |
C9H15NO4 |
Synonyms |
cysteine-rich extensin-like protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of CRELP with Related Proteins
Key Research Findings
Functional Divergence in CRDs :
- CRELPs in Nicotiana alata and Arabidopsis exhibit CRDs with 8–10 conserved cysteines , enabling disulfide bond formation for structural stability . In contrast, animal CRDs (e.g., CYR61, SFRPs) have 10–12 cysteines arranged in distinct spacings (e.g., C-X₆-C in CYR61 vs. C-X₈-C in SFRP5) .
Stress-Responsive Regulation :
- Under shading stress, CRELPs are upregulated in chrysanthemum to counteract cell wall loosening, while polygalacturonase-inhibiting proteins (PGIPs) are co-induced . In contrast, LRR-extensin-like proteins in Taenia solium cysticerci enhance parasitic defense via wall rigidity .
Domain-Specific Interactions: LRX1 in Arabidopsis interacts with RALF peptides via LRRs to regulate root hair growth, a mechanism absent in non-LRR CRELPs . PERKs bind hydroxyproline-rich motifs via extensin-like domains but phosphorylate downstream targets, unlike CRELPs .
Evolutionary Conservation :
- Extensin-like CRDs in plants and metazoans (e.g., Brugia malayi, C. elegans) share 15–20% sequence homology , suggesting convergent evolution for structural roles .
Contradictions and Limitations
Q & A
Q. How are cysteine-rich extensin-like proteins identified and characterized in plant systems?
CRELPs are identified via co-expression analyses (e.g., RNA-seq or microarray data) and validated using techniques like immunoblotting with domain-specific antibodies. Structural characterization often involves mass spectrometry to confirm post-translational modifications (e.g., hydroxyproline glycosylation) and cysteine disulfide bonding patterns. For example, co-expression studies in rice identified Os08g0338600 as a CRELP with similarity to stress-responsive extensins . Purification protocols typically combine cell wall fractionation, size-exclusion chromatography, and affinity tagging in transgenic systems .
Q. What experimental models are suitable for studying CRELP function in developmental processes?
Transgenic plants (e.g., Arabidopsis, rice) with CRELP knockouts or overexpression are primary models. For root growth studies, hydroponic systems coupled with gibberellin (GA) treatment can elucidate CRELP roles in lignin deposition and cell wall rigidity. The OsPEX1 study in rice demonstrated CRELP-mediated root growth inhibition via GA signaling modulation, validated through lignin staining (phloroglucinol-HCl) and qRT-PCR of GA biosynthesis genes . Tissue-specific promoters (e.g., root-hair-specific EXT3 in cowpea) are used to study spatial expression .
Q. Which methodologies are recommended for analyzing CRELP interactions with cell wall components?
Co-immunoprecipitation (Co-IP) with cell wall extracts and yeast two-hybrid screens are standard for identifying CRELP interactors. For example, extensin-like proteins in carrot cell walls were shown to crosslink with pectins via hydroxyproline-rich domains, validated through atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) . Redox-sensitive GFP biosensors (e.g., Grx1-roGFP2) can map CRELP cysteine oxidation dynamics under stress .
Advanced Research Questions
Q. How can conflicting data on CRELP expression under oxidative stress be resolved?
Discrepancies may arise from tissue-specific redox buffering (e.g., glutathione pools in chloroplasts vs. mitochondria) or stressor specificity (e.g., methyl viologen vs. H₂O₂). To address this, use compartment-specific redox biosensors (e.g., chloroplast-targeted roGFP2-Orp1) and parallel transcriptomic profiling. The oxidation kinetics of CRELPs in Arabidopsis chloroplasts under methyl viologen treatment revealed light-dependent activation, which was absent in mitochondrial-targeted sensors . Normalize data to tissue-specific controls (e.g., root vs. leaf extracts) .
Q. What strategies optimize CRISPR-Cas9 editing for CRELP functional studies in non-model species?
Design sgRNAs targeting conserved cysteine-rich domains or extensin-like motifs (e.g., Pro-rich repeats). Validate edits using T7 endonuclease assays and Sanger sequencing. For cowpea CRELPs, a dual-sgRNA system targeting EXT3 and EXT26 achieved biallelic knockouts, with phenotyping focused on root hair development and pathogen resistance . Combine with RNAi knockdowns to confirm redundancy among paralogs.
Q. How do CRELPs integrate hormonal and redox signaling pathways during stress acclimation?
Use hormone biosynthesis inhibitors (e.g., paclobutrazol for GA) and redox modulators (e.g., diamide for glutathione oxidation) in factorial experiments. In rice, OsPEX1 knockdown reduced ROS accumulation under drought but increased GA sensitivity, suggesting crosstalk between CRELP-mediated lignin deposition and GA catabolism. Quantify hormone levels via LC-MS and correlate with CRELP oxidation states using thioredoxin-trapping assays .
Q. What computational tools predict CRELP interaction networks in cell wall remodeling?
Co-expression networks (e.g., WGCNA) using RNA-seq datasets from stress-treated tissues can prioritize interacting partners. For example, rice CRELPs co-expressed with orthophosphate dikinase (Os03g0432100) and PR1a-like proteins (Os07g0129300) suggest roles in phosphate metabolism and pathogen response . Molecular dynamics simulations of CRELP-Pectin complexes (e.g., GROMACS) model crosslinking dynamics under varying pH/ionic conditions .
Methodological Guidelines
- For redox state analysis : Use in situ trapping with monobromobimane (mBBr) to label reduced cysteine residues, followed by HPLC quantification .
- For gene-editing validation : Include phenotypic rescue experiments (e.g., complementation with wild-type CRELP) and multi-omics integration (proteomics + metabolomics) .
- For structural studies : Combine X-ray crystallography of recombinant CRELP domains (expressed in Pichia pastoris) with small-angle X-ray scattering (SAXS) for full-length flexibility analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
